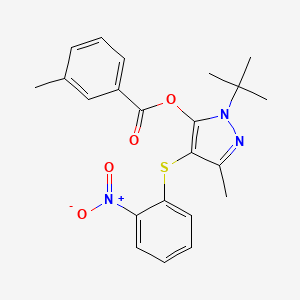
2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a naphthamide core, which is known for its stability and versatility in chemical reactions. The presence of the tetrazole ring and the p-tolyl group further enhances its chemical properties, making it a valuable subject for study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the p-Tolyl Group: The p-tolyl group is introduced via a Friedel-Crafts alkylation reaction, using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Naphthamide Core: The naphthamide core is synthesized by reacting 1-naphthylamine with ethyl chloroformate in the presence of a base like triethylamine.
Final Coupling Reaction: The final step involves coupling the tetrazole and naphthamide intermediates under mild conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like hydroxide ions can replace the ethoxy group with a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Alcohols
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to mimic the carboxylate group, allowing the compound to bind to enzymes and receptors that recognize carboxylates. This binding can inhibit or modulate the activity of these enzymes, leading to various biological effects. The naphthamide core provides stability and enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-ethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- 2-ethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)acetamide
Uniqueness
Compared to similar compounds, 2-ethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide stands out due to the presence of the tetrazole ring, which imparts unique chemical and biological properties
Eigenschaften
IUPAC Name |
2-ethoxy-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-3-29-19-13-10-16-6-4-5-7-18(16)21(19)22(28)23-14-20-24-25-26-27(20)17-11-8-15(2)9-12-17/h4-13H,3,14H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIXKMROQGNEBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B2657090.png)

![N-(4-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2657094.png)
![3-(4-BROMOBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2657095.png)

![4-chloro-N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2657098.png)

![N-(3-chlorophenyl)-2-({6-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2657101.png)


![ethyl 4-{[4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2657104.png)
